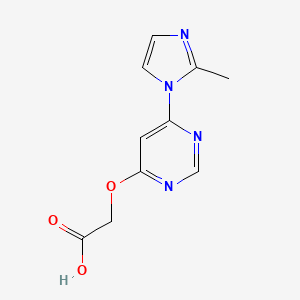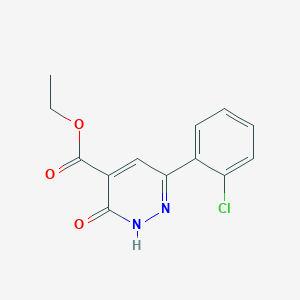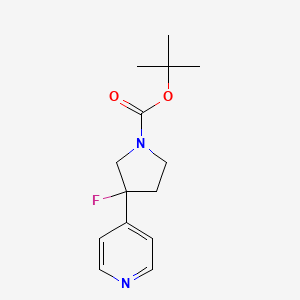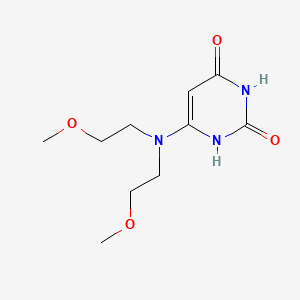![molecular formula C12H9ClN2O2 B1479341 4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine CAS No. 2098026-00-5](/img/structure/B1479341.png)
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine
Overview
Description
The compound “4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxolane ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyrimidine), a chloro substituent, and a methyl group attached to the pyrimidine ring. The presence of the dioxolane ring introduces ether linkages into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, the electron-withdrawing chloro group, and the electron-donating methyl group. It could potentially undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a chloro substituent could increase its lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Antioxidant Properties
- Synthesis of novel pyrimidine-containing heterocycles, including triazolopyrimidines and dioxopyrazolidine derivatives, has shown these compounds to possess potent antioxidant activity (Salem & Errayes, 2016).
- Another study utilized 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile for the synthesis of various fused heterocyclic compounds, which were then investigated for their antioxidant activities (Salem, Farhat, Errayes, & Madkour, 2015).
Crystal and Molecular Structures
- The crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers were determined, revealing substantial hydrogen-bonding interactions leading to layered structures (Odell, McCluskey, Failes, & Tiekink, 2007).
Antimicrobial Activity
- Synthesis and evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives demonstrated significant antibacterial and antifungal activity, comparable to standard drugs (Vijaya Laxmi, Ravi, & Nath, 2019).
Synthesis and Process Research
- Research into 4,6-Dichloro-2-methylpyrimidine, an important intermediate in the synthesis of anticancer drug dasatinib, explored optimal conditions for its synthesis (Lei-ming, 2012).
Anticancer Evaluation
- Studies on new pyridine-3-carbonitrile derivatives, including those with benzo[d][1,3]dioxol-5-yl groups, have shown potential against breast cancer cells through in vitro assays and molecular docking experiments (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Antihypertensive Agent Study
- The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, an alpha-2-imidazoline receptor agonist, was studied for its potential in treating hypertension (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Antioxidant Activity Studies
- Research on 4-hydroxyphenyl substituted thiopyrimidine derivatives revealed their potent antioxidant activity, surpassing some standard antioxidants (Akbas, Ekin, Ergan, & Karakuş, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-14-9(5-12(13)15-7)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTQQCYBLKLIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)







![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)